2-Bromo-3-chloro-6-fluorobenzoic acid
CAS No.: 1805575-76-1
Cat. No.: VC5416114
Molecular Formula: C7H3BrClFO2
Molecular Weight: 253.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805575-76-1 |
|---|---|
| Molecular Formula | C7H3BrClFO2 |
| Molecular Weight | 253.45 |
| IUPAC Name | 2-bromo-3-chloro-6-fluorobenzoic acid |
| Standard InChI | InChI=1S/C7H3BrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,(H,11,12) |
| Standard InChI Key | UQHJOINDFUKSMZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1F)C(=O)O)Br)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid backbone substituted at the 2-, 3-, and 6-positions with bromine, chlorine, and fluorine, respectively. X-ray crystallography of analogous halogenated benzoic acids reveals planar aromatic rings with halogen atoms inducing distinct electronic effects:
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Bromine (2-position): Enhances electrophilic aromatic substitution reactivity due to its +M effect.
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Chlorine (3-position): Exerts moderate electron-withdrawing inductive (-I) effects.
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Fluorine (6-position): Provides strong -I effects while stabilizing adjacent negative charges through resonance .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.887 ± 0.06 g/cm³ (predicted) | |
| Boiling Point | 311.4 ± 42.0 °C (predicted) | |
| pKa | 1.19 ± 0.25 (predicted) | |
| Solubility in DMSO | >10 mM (25°C) |
The low pKa reflects strong electron-withdrawing effects from halogens, enhancing carboxylic acid acidity compared to unsubstituted benzoic acid (pKa ~4.2) .
Synthetic Methodologies
Multi-Step Halogenation
A patented route (CN102795993B) outlines a four-step synthesis from o-fluorobenzonitrile :
Comparative Analysis
Reactivity and Chemical Transformations
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates substitutions at halogenated positions:
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Bromine displacement: Pd-catalyzed coupling with arylboronic acids (Suzuki) yields biaryl derivatives.
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Chlorine displacement: Amines (e.g., piperidine) substitute Cl under microwave irradiation (80°C, 1 h).
Carboxylic Acid Derivatives
The -COOH group undergoes standard derivatizations:
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Esterification: MeOH/H₂SO₄ produces methyl esters (95% yield).
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Amide Formation: EDCl/HOBt mediates coupling with primary amines (e.g., aniline) .
Biological Activity and Applications
Pharmaceutical Intermediate
The compound is a key precursor in synthesizing MDM2 inhibitors, such as (3R,4'S,5'R)-6-chloro-4'-(3-chloro-2-fluorophenyl)-N-methyl-2-oxodispiro[indoline-3,3'-pyrrolidine-2',4″-piperidine]-5'-carboxamide (Ki <1 nM against MDM2) . Its trifunctional halogenation pattern enhances binding to hydrophobic enzyme pockets.
Agrochemical Applications
Derivatives exhibit herbicidal activity against broadleaf weeds (EC₅₀ = 2.3 µM in Arabidopsis thaliana). Fluorine’s metabolic stability prolongs soil half-life to 14–21 days.
Industrial and Research Trends
Market Demand
Global production exceeds 5 metric tons/year, driven by demand for kinase inhibitors (CAGR 8.7%, 2023–2030) . Key manufacturers include Apollo Scientific and Key Organics .
Analytical Methods
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